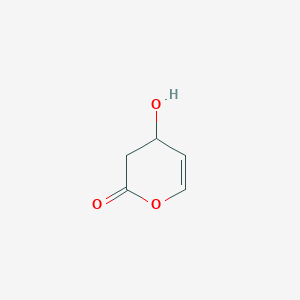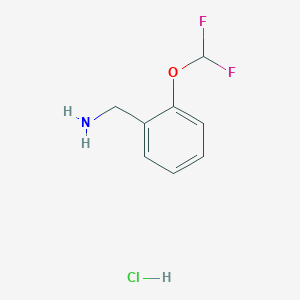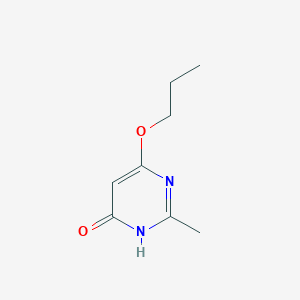
3,6-Bis(phenylamino)pyrazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(phenylamino)pyrazine-2,5-dione is a heterocyclic compound with significant interest in various fields of chemistry and biology This compound features a pyrazine ring substituted with phenylamino groups at positions 3 and 6, and carbonyl groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(phenylamino)pyrazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-diaminopyrazine-2,5-dione with aniline under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of aniline replace the hydrogen atoms on the pyrazine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(phenylamino)pyrazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Bis(phenylamino)pyrazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of organic materials and dyes.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(phenylamino)pyrazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA, also exhibits diverse biological activities.
Phenazine: Exhibits antimicrobial and antitumor properties.
Uniqueness
3,6-Bis(phenylamino)pyrazine-2,5-dione is unique due to its specific substitution pattern and the presence of both phenylamino and carbonyl groups on the pyrazine ring
Propiedades
Número CAS |
7670-72-6 |
|---|---|
Fórmula molecular |
C16H12N4O2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3,6-bis(phenylimino)piperazine-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c21-15-13(17-11-7-3-1-4-8-11)19-16(22)14(20-15)18-12-9-5-2-6-10-12/h1-10H,(H,17,19,22)(H,18,20,21) |
Clave InChI |
CKCQAPYYYGWGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(=O)NC(=NC3=CC=CC=C3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)


![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)


![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

